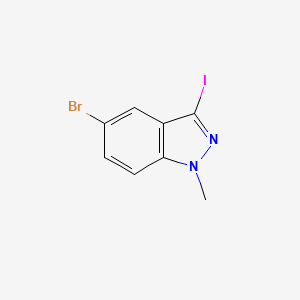

5-bromo-3-iodo-1-methyl-1H-indazole

説明

5-Bromo-3-iodo-1-methyl-1H-indazole (C₈H₆BrIN₂; molecular weight: 299.29 g/mol) is a halogenated indazole derivative characterized by a bromine atom at position 5, an iodine atom at position 3, and a methyl group at the N1 position of the indazole core . The presence of both bromine and iodine introduces distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthetic routes likely involve alkylation at the N1 position using methyl iodide under basic conditions, analogous to methods used for similar compounds (e.g., ethyl or chloropropyl derivatives in ) .

特性

IUPAC Name |

5-bromo-3-iodo-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKLJZGIJMKMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-1-methyl-1H-indazole typically involves the halogenation of 1-methyl-1H-indazole. One common method is the sequential bromination and iodination of 1-methyl-1H-indazole. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination step can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods

Industrial production of 5-bromo-3-iodo-1-methyl-1H-indazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

化学反応の分析

Types of Reactions

5-Bromo-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkoxy, or amino derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

科学的研究の応用

5-Bromo-3-iodo-1-methyl-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-cancer compounds.

Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.

作用機序

The mechanism of action of 5-bromo-3-iodo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and iodine atoms can interact with biological targets through halogen bonding, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

5-Bromo-1-ethyl-1H-indazole (C₉H₁₀BrN₂)

- Key Differences : The ethyl group at N1 increases steric bulk compared to the methyl group in the target compound.

- Synthesis : Prepared via alkylation of 5-bromo-1H-indazole with ethyl bromide (40% yield) using Cs₂CO₃ in DMF .

- NMR Data : The ethyl group resonates as a triplet (δ 1.45 ppm, CH₃) and quartet (δ 4.35 ppm, CH₂), contrasting with the singlet expected for the methyl group in the target compound .

5-Bromo-3-methyl-1H-indazole (C₈H₇BrN₂)

- Key Differences : Replaces iodine at position 3 with a methyl group, reducing molecular weight (229.06 g/mol) and altering electronic effects.

5-Bromo-3-isopropyl-1-methyl-1H-indazole (C₁₁H₁₃BrN₂)

Halogenation Effects

- Iodine vs. Bromine : The iodine atom in the target compound increases molecular polarizability and serves as a superior leaving group in cross-coupling reactions compared to bromine. For example, iodine’s larger atomic radius may facilitate Suzuki-Miyaura couplings .

- Comparative Example : 5-Bromo-1H-indazole-3-carboxylic acid (C₈H₅BrN₂O₂) lacks iodine but includes a carboxylic acid group, enhancing solubility in polar solvents .

Core Structure Modifications

- Indazole vs. Indole Derivatives : Compounds like 5-bromo-3-(imidazolyl)-1H-indole () replace the indazole core with an indole, altering hydrogen-bonding capabilities and aromatic stacking interactions. Indazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidation .

Tabulated Comparison of Key Compounds

生物活性

5-Bromo-3-iodo-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent studies and findings.

Chemical Structure and Properties

5-Bromo-3-iodo-1-methyl-1H-indazole is characterized by the presence of bromine and iodine atoms, which contribute to its unique reactivity and biological properties. The chemical formula for this compound is , and it exhibits features typical of indazole derivatives, which are known for their pharmacological potential.

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of 5-bromo-3-iodo-1-methyl-1H-indazole exhibit antimicrobial activity. For instance, certain studies have reported effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity:

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Specific IC50 values have been reported, indicating the concentration required to inhibit cell growth by 50%. For example, one derivative demonstrated an IC50 value of 0.55 µM against a specific cancer cell line .

The biological activity of 5-bromo-3-iodo-1-methyl-1H-indazole is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit Bruton tyrosine kinase (Btk), a key player in B cell signaling. This inhibition can affect the proliferation and survival of B cells, making it a candidate for treating B cell malignancies and autoimmune diseases .

- Signal Transduction Modulation: The presence of halogen substituents (bromine and iodine) enhances the compound's ability to modulate signaling pathways involved in inflammation and immune response .

Case Studies

Several case studies highlight the therapeutic potential of 5-bromo-3-iodo-1-methyl-1H-indazole:

- Cancer Treatment : A study involving this compound demonstrated significant tumor growth inhibition in xenograft models, supporting its potential use as an anticancer agent.

- Autoimmune Disorders : Another research effort focused on its application in autoimmune diseases, showing that Btk inhibition led to reduced production of pro-inflammatory cytokines in vitro .

Comparative Analysis

To better understand the unique properties of 5-bromo-3-iodo-1-methyl-1H-indazole, it is useful to compare it with other indazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1-methyl-1H-indazole | Lacks iodine; lower reactivity | Limited antimicrobial properties |

| 3-Iodo-1-methyl-1H-indazole | Lacks bromine; different chemical behavior | Moderate anticancer activity |

| Methyl 5-bromo-1H-indazole | Lacks iodine; used in synthesis | Various biological applications |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-iodo-1-methyl-1H-indazole, and how can purity be maximized?

Methodological Answer:

- Nucleophilic substitution is commonly employed for halogenated indazoles. Start with a pre-functionalized indazole core (e.g., 5-bromo-1H-indazole) and perform sequential iodination at position 3 using N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4/CH3COOH) .

- N-Methylation typically uses methyl iodide or dimethyl sulfate with a base like Cs2CO3 in DMF at 60–80°C. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers distinguish between N-methyl regioisomers during structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve ambiguity using SHELX-97 for structure refinement. Mercury CSD 2.0 can visualize packing patterns and validate the N-methyl position via intermolecular interactions .

- 2D NMR : Utilize NOESY to detect spatial proximity between the methyl group and adjacent protons. For example, the N1-methyl group in 5-bromo-1-methylindazoles shows coupling with H4 in COSY spectra .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data for halogenated indazoles in kinase inhibition assays?

Methodological Answer:

- Comparative SAR analysis : Systematically replace halogens (e.g., Br → Cl, I) and measure IC50 values against target kinases (e.g., PKA, CDK). Use molecular docking (AutoDock Vina) to correlate substituent size/electronegativity with binding pocket interactions .

- Control experiments : Assess off-target effects via broad-panel kinase profiling (e.g., Eurofins KinaseProfiler). Confirm selectivity using CRISPR-edited cell lines lacking the target kinase .

Q. What strategies resolve crystallographic disorder in 5-bromo-3-iodo-1-methyl-1H-indazole derivatives?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

- Disorder modeling : Split halogen sites (Br/I) with PART instructions in SHELX. Validate using Mercury’s void analysis to exclude solvent interference .

Q. How can electronic effects of the iodo substituent be exploited in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig amination : Use Pd2(dba)3/XPhos catalytic system with 5-bromo-3-iodo-1-methylindazole and primary/secondary amines in toluene at 100°C. Iodo groups facilitate faster oxidative addition than bromo .

- Sonogashira coupling : Prioritize iodide for sp²–sp bond formation with terminal alkynes (e.g., phenylacetylene) under Pd(PPh3)4/CuI catalysis. Monitor via in situ IR for alkyne consumption .

Data Contradiction Analysis

Q. Why do computational predictions (DFT) and experimental logP values diverge for this compound?

Methodological Answer:

- Solvent effects : DFT calculations (B3LYP/6-31G*) often neglect solvent entropy. Use COSMO-RS to simulate aqueous/organic partitioning and compare with shake-flask HPLC measurements .

- Protonation states : Adjust pKa predictions (MarvinSketch) to account for indazole’s dual protonation sites (N1 vs. N2), which affect logP in buffered solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。